molecular formula C8H11ClN2O2 B3082941 (1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride CAS No. 1135086-54-2

(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride

Cat. No. B3082941
CAS RN: 1135086-54-2
M. Wt: 202.64 g/mol
InChI Key: VFAMYTFEDMWKGQ-UHFFFAOYSA-N
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Description

“(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride” is a unique chemical compound with the empirical formula C7H9ClN2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C7H8N2O2.ClH/c8-9-5-1-2-6-7(3-5)11-4-10-6;/h1-3,9H,4,8H2;1H . Its molecular weight is 188.61 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 188.61 .

Scientific Research Applications

Environmental and Industrial Applications

One notable application of hydrazine compounds, including derivatives similar to (1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride, is in the treatment of hazardous waste waters. A study detailed a Hydrazine Waste Water Treatment System designed for treating waters contaminated by hydrazine propellants generated during space launch operations. This system utilizes ozone and ultraviolet radiation to reduce contaminants to innocuous products, demonstrating the compound's utility in environmental management and industrial applications (Judeikis & Hill, 1991).

Therapeutic and Biological Investigations

The antineoplastic (anti-cancer) potential of hydrazine and related compounds has been extensively reviewed. Many hydrazine derivatives, including natural products containing hydrazine structures, have shown antineoplastic actions in animal models and some in human trials. Despite the therapeutic potential, caution is advised due to the carcinogenic nature of many hydrazines, suggesting a nuanced balance between potential therapeutic benefits and carcinogenic risks (Tóth, 1996).

Analytical and Chemical Synthesis

Hydrazine derivatives serve as key intermediates in the synthesis of complex organic compounds. A review focused on the synthesis and application of benzothiazines highlighted the role of hydrazine derivatives in producing heterocyclic compounds with various industrial and therapeutic uses. This underscores the compound's significance in drug discovery and the development of new synthetic methodologies (Moustafa et al., 2017).

Electrochemical Sensing

Graphene-based nanomaterials, incorporating hydrazine derivatives, have been explored for the development of electrochemical sensors, particularly for hydrazine sensing in environmental samples. The review discusses the preparation, characterization, and application of these nanomaterials, emphasizing their potential in detecting hydrazine at trace levels due to their excellent electrocatalytic properties (Singh et al., 2022).

Safety and Hazards

“(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride” is classified under Acute Tox. 4 Oral hazard classification, indicating that it may be harmful if swallowed . It is recommended to refer to its Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Future Directions

While specific future directions for “(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride” are not mentioned in the sources, hydrazine derivatives are a topic of ongoing research, particularly in the field of medicinal chemistry . They may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

1,3-benzodioxol-5-ylmethylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-10-4-6-1-2-7-8(3-6)12-5-11-7;/h1-3,10H,4-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAMYTFEDMWKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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